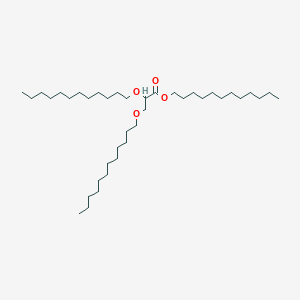

Dodecyl 2,3-bis(dodecyloxy)propanoate

Description

Dodecyl 2,3-bis(dodecyloxy)propanoate is a branched ester featuring a central propanoate core substituted with two dodecyloxy groups at the 2- and 3-positions and a dodecyl ester group at the 1-position. Its molecular formula is C39H78O4, with a molecular weight of approximately 611.0 g/mol. The compound’s structure combines long hydrophobic alkyl chains (dodecyl groups) with a polar ester backbone, making it suitable for applications in surfactants, emulsifiers, or lubricants due to its amphiphilic nature.

Properties

CAS No. |

64713-51-5 |

|---|---|

Molecular Formula |

C39H78O4 |

Molecular Weight |

611.0 g/mol |

IUPAC Name |

dodecyl 2,3-didodecoxypropanoate |

InChI |

InChI=1S/C39H78O4/c1-4-7-10-13-16-19-22-25-28-31-34-41-37-38(42-35-32-29-26-23-20-17-14-11-8-5-2)39(40)43-36-33-30-27-24-21-18-15-12-9-6-3/h38H,4-37H2,1-3H3 |

InChI Key |

OEYUSRSPQFUOBV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCOCC(C(=O)OCCCCCCCCCCCC)OCCCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dodecyl 2,3-bis(dodecyloxy)propanoate typically involves the esterification of dodecyl alcohol with 2,3-bis(dodecyloxy)propanoic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Dodecyl 2,3-bis(dodecyloxy)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids and ketones.

Reduction: Reduction reactions can convert the ester groups into alcohols.

Substitution: The ester and ether groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are commonly employed.

Major Products Formed

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols.

Substitution: Various substituted esters and ethers.

Scientific Research Applications

Dodecyl 2,3-bis(dodecyloxy)propanoate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical reactions.

Biology: Employed in the formulation of biological assays and as a component in cell culture media.

Medicine: Investigated for its potential use in drug delivery systems and as an excipient in pharmaceutical formulations.

Industry: Utilized in the production of cosmetics, detergents, and lubricants.

Mechanism of Action

The mechanism of action of Dodecyl 2,3-bis(dodecyloxy)propanoate involves its interaction with various molecular targets and pathways. The ester and ether groups in the compound can form hydrogen bonds and hydrophobic interactions with proteins and other biomolecules, affecting their structure and function. This interaction can modulate enzymatic activity, membrane permeability, and signal transduction pathways .

Comparison with Similar Compounds

Nonyl 2,3-Bis(dodecyloxy)propanoate (CAS 64713-49-1)

Key Differences :

- Ester Group: The nonyl ester (C9H19) replaces the dodecyl ester (C12H25) in the target compound.

- Molecular Weight: The nonyl variant has a molecular weight of 568.95 g/mol (C36H72O4) compared to ~611.0 g/mol for the dodecyl ester.

Table 1: Physical Properties Comparison

| Property | Dodecyl Ester (Target) | Nonyl Ester |

|---|---|---|

| Molecular Formula | C39H78O4 | C36H72O4 |

| Molecular Weight (g/mol) | ~611.0 | 568.95 |

| Ester Chain Length | C12 | C9 |

4,4′-[2,5-Bis(dodecyloxy)-p-phenylene]bis(2-methylbut-3-yn-2-ol)

Key Differences :

- Core Structure: A benzene ring replaces the propanoate core, with dodecyloxy groups at the 2,5-positions and alkyne-hydroxyl substituents .

- Applications : This compound is a precursor for π-conjugated polymers and supramolecular architectures, contrasting with the surfactant/emulsifier role of the target ester.

- Melting Point : The benzene derivative has a higher melting point (368–370 K) due to rigid aromatic stacking .

Table 2: Structural and Functional Comparison

Isopropanolamine Dodecylbenzenesulfonate

Key Differences :

- Functional Group : A sulfonate (-SO3<sup>-</sup>) group replaces the ester (-COO-) in the target compound.

- Ionic Nature: The sulfonate is ionic, enhancing water solubility compared to the non-ionic ester.

- Applications: Sulfonates are widely used in detergents, while esters are preferred in non-ionic formulations .

Table 3: Solubility and Application Comparison

| Property | Dodecyl Ester (Target) | Dodecylbenzenesulfonate |

|---|---|---|

| Solubility in Water | Low (non-ionic) | High (ionic) |

| Typical Use | Emulsifiers | Detergents, shampoos |

Dodecyl 5,5-Dibutyl-9-oxo-10-oxa-4,6-dithia-5-stannadocosanoate

Key Differences :

- Elemental Composition : Contains tin (Sn) and sulfur (S), unlike the purely organic target compound.

- Toxicity: Organotin compounds are often toxic, limiting their environmental applications compared to the safer ester .

- Molecular Weight : Significantly higher (779.85 g/mol) due to the Sn atom and complex structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.